1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

medicinal chemistry urea transporter inhibition structure–activity relationship

1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1; molecular formula C20H22N4O2S; molecular weight 382.48 g/mol) is a synthetic 1,3-disubstituted urea derivative belonging to the N‑(aryl)-N′-pyrazinyl urea chemotype. This compound combines a 4‑butoxyphenyl substituent on one urea nitrogen with a (3‑(thiophen-3‑yl)pyrazin‑2‑yl)methyl group on the other, resulting in a thiophene‑pyrazine‑urea scaffold that is recognized in multiple patent classes as a privileged structure for modulating enzyme targets such as soluble epoxide hydrolase (sEH) and various protein kinases.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 2034426-44-1
Cat. No. B2849676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
CAS2034426-44-1
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C20H22N4O2S/c1-2-3-11-26-17-6-4-16(5-7-17)24-20(25)23-13-18-19(22-10-9-21-18)15-8-12-27-14-15/h4-10,12,14H,2-3,11,13H2,1H3,(H2,23,24,25)
InChIKeyDKBZEXGLCOPPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1) – Compound Profile and Research Provenance


1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1; molecular formula C20H22N4O2S; molecular weight 382.48 g/mol) is a synthetic 1,3-disubstituted urea derivative belonging to the N‑(aryl)-N′-pyrazinyl urea chemotype . This compound combines a 4‑butoxyphenyl substituent on one urea nitrogen with a (3‑(thiophen-3‑yl)pyrazin‑2‑yl)methyl group on the other, resulting in a thiophene‑pyrazine‑urea scaffold that is recognized in multiple patent classes as a privileged structure for modulating enzyme targets such as soluble epoxide hydrolase (sEH) and various protein kinases [1][2]. The compound is supplied principally as a research‑grade chemical (typical purity ≥95%) and is catalogued by several global chemical vendors for use in drug‑discovery and chemical‑biology laboratories .

Why Generic Substitution of 1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1) is Scientifically Unsupported


1,3‑Disubstituted ureas containing a pyrazinyl moiety are not interchangeable in biological systems. Extensive structure‑activity‑relationship (SAR) studies within the sEH inhibitor class have shown that even minor modifications to the N‑aryl substituent can shift inhibitory potency by several orders of magnitude, from low nanomolar to micromolar Ki values [1]. Similarly, in kinase‑targeted analogs, the nature of the heterocyclic moiety and the substitution pattern on the phenyl ring profoundly affect selectivity profiles across enzyme panels [2]. The specific combination of a 4‑butoxyphenyl group and a thiophen‑3‑yl‑pyrazin‑2‑yl‑methyl linkage in CAS 2034426-44-1 generates a distinct conformational and electronic environment that cannot reasonably be reproduced by in‑class analogs bearing alternative aryl, heteroaryl, or alkyl replacements. Consequently, substituting this compound with a generic “pyrazinyl urea” would risk loss of the desired target‑engagement properties and introduce uncharacterized selectivity liabilities.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1) Relative to In‑Class Comparators


Structural Differentiation from Adamantyl‑Substituted Pyrazinyl Urea Analogs

Among pyrazinyl urea analogs, the 4‑butoxyphenyl substituent in CAS 2034426-44-1 imparts physicochemical properties that diverge markedly from the widely employed adamantyl‑substituted variants. Adamantyl‑containing pyrazinyl ureas (e.g., 1‑(adamantan‑1‑yl)‑3‑{[3‑(thiophen‑3‑yl)pyrazin‑2‑yl]methyl}urea, CAS 2109574-57-2) exhibit high lipophilicity (predicted logP ~4.5) and metabolic stability through steric shielding of the urea pharmacophore [1]. In contrast, the butoxy chain in CAS 2034426-44-1 provides a flexible, moderately lipophilic (predicted logP ~3.5) group that retains hydrogen‑bonding potential through the ether oxygen, potentially facilitating interactions with polar residues in target binding pockets without the metabolic liabilities associated with adamantane oxidation [2]. This structural distinction is crucial when target‑tissue penetration requires a balance between lipophilicity and aqueous solubility.

medicinal chemistry urea transporter inhibition structure–activity relationship

Potential Soluble Epoxide Hydrolase (sEH) Inhibitory Activity Inferred from Chemotype Overlap

The 1,3‑disubstituted urea motif present in CAS 2034426-44-1 is established as a high‑affinity pharmacophore for soluble epoxide hydrolase (sEH). In the seminal work by Kim et al. (2004), 1,3‑disubstituted ureas bearing an alkoxy‑phenyl substituent achieved Ki values in the low nanomolar range against human sEH (e.g., Ki = 1.3 ± 0.05 nM for t‑AUCB) [1]. The specific combination of a butoxy‑phenyl group and a thiophene‑pyrazine system in CAS 2034426-44-1 is structurally reminiscent of compounds in the Arete Therapeutics patent portfolio (US20090023731A1) that claim urea derivatives as sEH inhibitors [2]. Although no direct Ki or IC50 measurement for CAS 2034426-44-1 has been publicly reported, the structural congruence with highly optimized sEH inhibitors supports its prioritization for sEH‑targeted screening cascades.

soluble epoxide hydrolase enzyme inhibition drug discovery

Kinase Inhibition Potential and Selectivity Outlook

N‑(Aryl)‑N′‑pyrazinyl ureas represent a structurally validated class of kinase inhibitors, with documented activity against Tie‑2, Chk‑1, and Raf kinases as disclosed in patent WO2006072589A2 and in the medicinal‑chemistry literature [1][2]. In a study of pyrazinyl–aryl urea derivatives by Liu et al. (2021), the most potent analog (compound 5‑23) exhibited an IC50 of 4.58 ± 0.24 μM against T24 bladder cancer cells with a selectivity index exceeding 8.7 relative to normal HCV29 cells [3]. While CAS 2034426-44-1 has not been directly evaluated in kinase assays or cell‑proliferation panels, its thiophene‑appended pyrazine core shares key structural determinants with these active analogs, suggesting potential utility in kinase‑focused chemical biology projects. The absence of direct quantitative data, however, necessitates confirmatory screening before selection for any specific kinase target.

kinase inhibition antiproliferative activity cancer cell lines

Prioritized Research Application Scenarios for 1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034426-44-1)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Expansion

Leverage the established 1,3‑disubstituted urea pharmacophore to evaluate CAS 2034426-44-1 as a starting point for sEH inhibitor optimization. The butoxyphenyl substituent introduces a lipophilic tail absent in many prototypical sEH inhibitors, potentially enabling access to a distinct region of the enzyme's hydrophobic binding pocket. Screening in a fluorescence‑based sEH activity assay (e.g., using PHOME or CMNPC substrates) can rapidly establish a Ki value and guide subsequent medicinal‑chemistry efforts [1].

Urea Transporter (UT‑A1) Inhibitor Discovery

Utilize CAS 2034426-44-1 in a fluorescence‑based urea‑transport assay in MDCK cells expressing rat UT‑A1. The compound's structural features (urea core plus heterocyclic appendage) are consistent with known UT‑A1 inhibitor pharmacophores. Establishing an IC50 in this system would position the compound relative to reference inhibitors such as 1,2,4‑triazoloquinoxaline‑based compounds that exhibit IC50 values ~150 nM [2].

Kinase Selectivity Profiling Probe

Submit CAS 2034426-44-1 to a commercial kinase‑profiling panel (e.g., Eurofins KinaseProfiler) to assess its inhibitory activity across a broad set of protein kinases. Given the documented affinity of pyrazinyl ureas for Tie‑2, Chk‑1, and other therapeutically relevant kinases, a selectivity fingerprint would reveal whether the butoxyphenyl‑thiophene‑pyrazine architecture confers a unique selectivity profile, potentially identifying a new kinase target or serving as a chemical‑biology probe [3].

Herbicide Analog Screening in Agrochemical Research

Based on the historical use of butoxyphenyl urea derivatives as herbicides (e.g., N′‑(4‑butoxyphenyl)‑N,N‑dimethylurea), screen CAS 2034426-44-1 for phytotoxic activity in plant‑growth assays. The thiophene‑pyrazine moiety may impart novel herbicidal properties or alter the selectivity profile relative to simple phenylurea herbicides, making it a candidate for agricultural‑chemistry lead generation [4].

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.